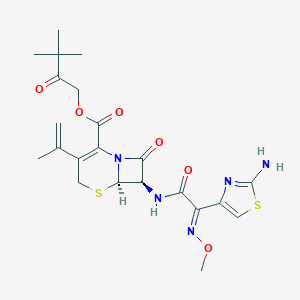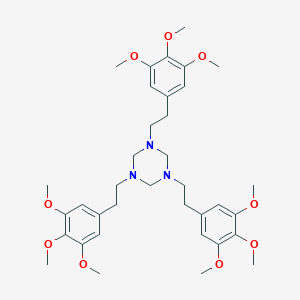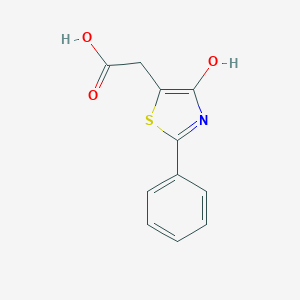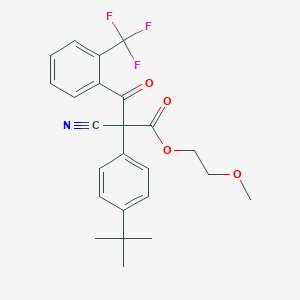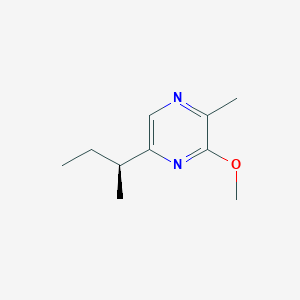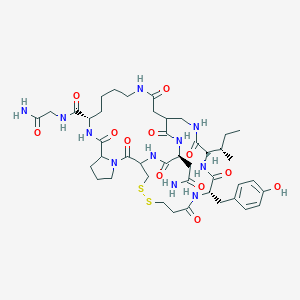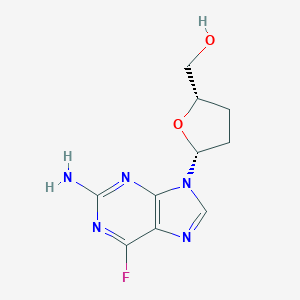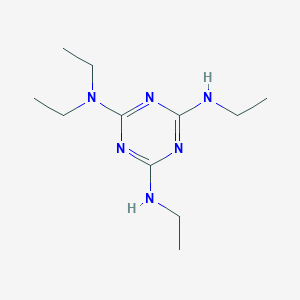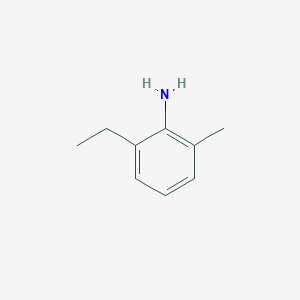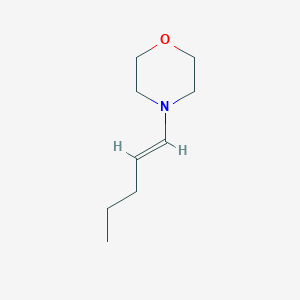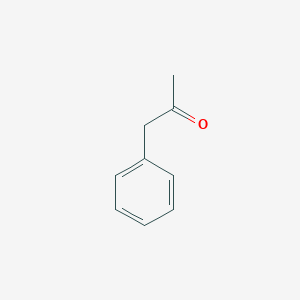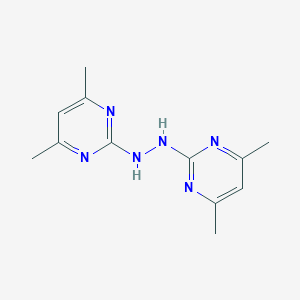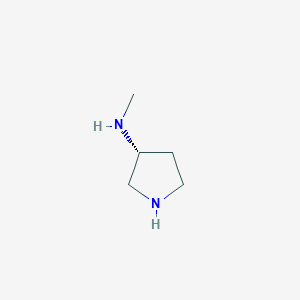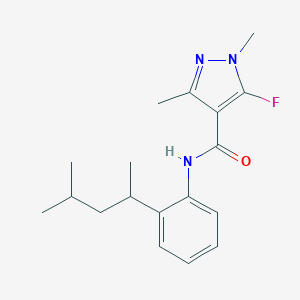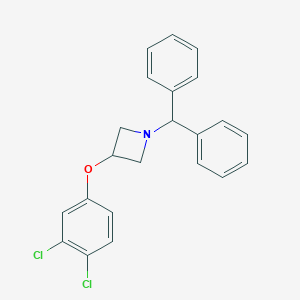
3-(3,4-Dichlorophenoxy)-1-(diphenylmethyl)azetidine
Vue d'ensemble
Description
3-(3,4-Dichlorophenoxy)-1-(diphenylmethyl)azetidine, also known as DPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPA is a member of the azetidine family and is a white crystalline powder with a molecular weight of 416.3 g/mol.
Mécanisme D'action
The mechanism of action of 3-(3,4-Dichlorophenoxy)-1-(diphenylmethyl)azetidine is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in various biological processes. In plants, 3-(3,4-Dichlorophenoxy)-1-(diphenylmethyl)azetidine inhibits the activity of an enzyme called protoporphyrinogen oxidase, which is involved in the biosynthesis of chlorophyll. In cancer cells, 3-(3,4-Dichlorophenoxy)-1-(diphenylmethyl)azetidine inhibits the activity of an enzyme called histone deacetylase, which is involved in the regulation of gene expression.
Effets Biochimiques Et Physiologiques
3-(3,4-Dichlorophenoxy)-1-(diphenylmethyl)azetidine has been shown to have both biochemical and physiological effects. In plants, 3-(3,4-Dichlorophenoxy)-1-(diphenylmethyl)azetidine inhibits the biosynthesis of chlorophyll, leading to the death of the plant. In cancer cells, 3-(3,4-Dichlorophenoxy)-1-(diphenylmethyl)azetidine inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In addition, 3-(3,4-Dichlorophenoxy)-1-(diphenylmethyl)azetidine has been shown to have anti-inflammatory and antioxidant properties, which may have potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
3-(3,4-Dichlorophenoxy)-1-(diphenylmethyl)azetidine has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized with a high yield. It is also relatively inexpensive compared to other compounds with similar properties. However, 3-(3,4-Dichlorophenoxy)-1-(diphenylmethyl)azetidine has some limitations for use in lab experiments. It is a toxic compound that requires careful handling and disposal. In addition, its mechanism of action is not fully understood, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 3-(3,4-Dichlorophenoxy)-1-(diphenylmethyl)azetidine. In agriculture, further studies are needed to determine the efficacy and safety of 3-(3,4-Dichlorophenoxy)-1-(diphenylmethyl)azetidine as a herbicide. In medicine, more research is needed to fully understand the mechanism of action of 3-(3,4-Dichlorophenoxy)-1-(diphenylmethyl)azetidine and its potential use as an antitumor agent. In material science, 3-(3,4-Dichlorophenoxy)-1-(diphenylmethyl)azetidine can be used as a building block for the synthesis of novel materials with unique properties, and further research in this area is needed to explore the full potential of 3-(3,4-Dichlorophenoxy)-1-(diphenylmethyl)azetidine.
Applications De Recherche Scientifique
3-(3,4-Dichlorophenoxy)-1-(diphenylmethyl)azetidine has been extensively studied for its potential applications in various fields such as agriculture, medicine, and material science. In agriculture, 3-(3,4-Dichlorophenoxy)-1-(diphenylmethyl)azetidine has been shown to have herbicidal properties and can be used as a selective herbicide for controlling weeds in crops. In medicine, 3-(3,4-Dichlorophenoxy)-1-(diphenylmethyl)azetidine has been studied for its potential use as an antitumor agent and has shown promising results in inhibiting the growth of cancer cells. In material science, 3-(3,4-Dichlorophenoxy)-1-(diphenylmethyl)azetidine has been used as a building block for the synthesis of novel materials with unique properties.
Propriétés
Numéro CAS |
132924-44-8 |
|---|---|
Nom du produit |
3-(3,4-Dichlorophenoxy)-1-(diphenylmethyl)azetidine |
Formule moléculaire |
C22H19Cl2NO |
Poids moléculaire |
384.3 g/mol |
Nom IUPAC |
1-benzhydryl-3-(3,4-dichlorophenoxy)azetidine |
InChI |
InChI=1S/C22H19Cl2NO/c23-20-12-11-18(13-21(20)24)26-19-14-25(15-19)22(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-13,19,22H,14-15H2 |
Clé InChI |
BIUASSFHSZWTPJ-UHFFFAOYSA-N |
SMILES |
C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)OC4=CC(=C(C=C4)Cl)Cl |
SMILES canonique |
C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)OC4=CC(=C(C=C4)Cl)Cl |
Synonymes |
3-(3,4-DICHLOROPHENOXY)-1-(DIPHENYLMETHYL)AZETIDINE |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details














Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

